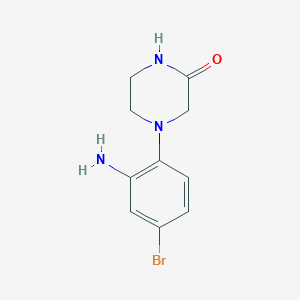

4-(2-Amino-4-bromophenyl)piperazin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-amino-4-bromophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O/c11-7-1-2-9(8(12)5-7)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFNAHUGDOGERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 4 2 Amino 4 Bromophenyl Piperazin 2 One in Pharmaceutical Research

Potential Research Landscapes

The 4-arylpiperazine motif is a well-established pharmacophore found in numerous centrally acting agents. The substitution pattern on the aromatic ring, in this case, a bromo and an amino group, can significantly influence the compound's electronic and steric properties, thereby affecting its binding affinity and selectivity for specific receptors or enzymes. For instance, derivatives of 4-arylpiperazines have been extensively investigated as ligands for serotonin (B10506) and dopamine (B1211576) receptors, which are important targets in the treatment of neuropsychiatric disorders.

Interactive Data Table: Physicochemical Properties of Related Scaffolds

| Scaffold | Key Features | Common Biological Activities |

| Piperazine (B1678402) | Two basic nitrogen atoms, flexible conformation | Anticancer, Antiviral, Antidepressant |

| Piperazin-2-one | Amide functionality, increased rigidity | CNS activity, Kinase inhibition |

| 4-Arylpiperazine | Aromatic ring at N4, diverse substitutions | Serotonin/dopamine receptor modulation |

While the specific biological role of This compound is yet to be fully elucidated in the scientific literature, its chemical structure firmly places it within a class of compounds that have proven to be of immense value in the field of medicinal chemistry. Further investigation into this molecule could unveil novel biological activities and pave the way for the development of new therapeutic agents.

Retrosynthetic Analysis and Strategic Disconnections for the Piperazin-2-one Core

Retrosynthetic analysis of this compound reveals several strategic disconnections for constructing the core piperazin-2-one ring. A primary disconnection can be made at the N-aryl bond, separating the piperazin-2-one ring and the 2-amino-4-bromophenyl moiety. This approach simplifies the synthesis into the preparation of two key building blocks. Further disconnection of the piperazin-2-one ring itself often involves breaking the amide bond and one of the C-N bonds, leading to precursors such as an N-substituted amino acid derivative and an aminoethylating agent.

Targeted Synthesis of the 4-(2-Amino-4-bromophenyl) Moiety

The synthesis of the 4-(2-Amino-4-bromophenyl) moiety, a crucial component of the target molecule, typically begins with commercially available brominated aniline (B41778) or nitrobenzene (B124822) derivatives. A common route involves the nitration of a brominated aromatic compound, followed by the selective reduction of the nitro group to an amine. For example, starting from 1-bromo-3-nitrobenzene, a subsequent electrophilic bromination can introduce a second bromine atom, followed by selective reduction to yield 2-amino-4-bromophenyl precursors. The careful control of reaction conditions is essential to achieve the desired regioselectivity during these transformations. The synthesis of related building blocks like (2-Aminophenyl)(4-bromophenyl)methanone is also a key area of pharmaceutical manufacturing. jingyepharma.com

Key Coupling Reactions and Cyclization Protocols for Compound Formation

The assembly of this compound relies on key coupling reactions to connect the aryl and piperazinone fragments, followed by cyclization to form the heterocyclic core.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming the N-aryl bond. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org This reaction typically involves the displacement of a leaving group, such as a halide, from an electron-deficient aromatic ring by a nucleophile, in this case, the nitrogen atom of a piperazin-2-one precursor. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org For the synthesis of the target compound, a piperazin-2-one derivative can be reacted with a suitably activated 1-bromo-2,4-dinitrobenzene (B145926) or a similar electrophile. The presence of electron-withdrawing groups (like nitro groups) ortho and para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack. libretexts.orglibretexts.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the elimination of the leaving group to yield the final product. libretexts.org

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| Piperazin-2-one | 1-fluoro-2,4-dinitrobenzene | Base, Solvent | 4-(2,4-dinitrophenyl)piperazin-2-one | Good |

| Substituted Piperazine | 2,4-dinitrochlorobenzene | Basic solution | 4-(2,4-dinitrophenyl)piperazine derivative | High |

This table illustrates typical SNAr reactions for the formation of N-aryl piperazine derivatives.

Reductive Amination Approaches

Reductive amination is a versatile method for forming C-N bonds and can be employed in the synthesis of piperazin-2-ones. nih.govmdpi.com This reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine. researchgate.net In the context of synthesizing the target molecule, a tandem reductive amination-cyclization process can be utilized. nih.gov For example, an amino acid ester can be reacted with an aldehyde or ketone in the presence of a reducing agent to form an intermediate that subsequently cyclizes to the piperazin-2-one ring. nih.gov This one-pot procedure offers an efficient route to substituted piperazin-2-ones. nih.gov

| Amine | Carbonyl Compound | Reducing Agent | Product |

| Amino acid methyl ester | Aldehyde/Ketone | Sodium triacetoxyborohydride | Substituted piperazin-2-one |

| Piperazine | Aldehyde | Reducing Agent | N-alkyl piperazine |

This table provides examples of reductive amination reactions used in piperazine and piperazin-2-one synthesis.

Mannich Reaction-Based Derivatizations of Piperazine Derivatives

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. mdpi.comnih.gov This reaction is useful for introducing an aminomethyl group into a molecule. mdpi.com In the synthesis of piperazine derivatives, the Mannich reaction can be used to functionalize the piperazine ring. mdpi.comnih.gov For instance, a piperazine derivative can act as the amine component, reacting with formaldehyde (B43269) and a suitable substrate to introduce a new substituent. mdpi.commdpi.com This method allows for the diversification of piperazine-based structures. mdpi.comnih.gov

| Substrate | Amine | Aldehyde | Product |

| 1,2,4-triazole (B32235) derivative | Piperazine derivative | Formaldehyde | Mannich base with piperazine moiety mdpi.com |

| Acetophenone | Piperazine | Formaldehyde | bis-Mannich base nih.gov |

This table showcases the application of the Mannich reaction in the derivatization of piperazine compounds.

Advanced Synthetic Methodologies for Related Bromophenyl Piperazine Derivatives

Modern synthetic chemistry offers several advanced methodologies for the synthesis of bromophenyl piperazine derivatives. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable for the formation of N-aryl bonds. mdpi.comnih.gov This palladium-catalyzed reaction allows for the coupling of aryl halides (including bromides) with amines under relatively mild conditions, offering a broad substrate scope and high functional group tolerance. mdpi.comnih.gov

Another significant advancement is the use of photoredox catalysis for the C-H functionalization of piperazines. mdpi.com These methods enable the direct introduction of substituents onto the carbon framework of the piperazine ring, a transformation that is challenging to achieve with traditional methods. mdpi.com By using a photocatalyst and a suitable light source, a C-H bond on the piperazine ring can be activated for coupling with various partners, including aryl halides. mdpi.com These innovative techniques provide more direct and efficient routes to complex piperazine derivatives.

| Reaction Type | Catalyst | Reactant 1 | Reactant 2 | Product |

| Buchwald-Hartwig Amination | Palladium complex | Aryl bromide | Piperazine | N-Arylpiperazine mdpi.comnih.gov |

| Photoredox C-H Arylation | Iridium-based photocatalyst | N-Boc piperazine | Aryl halide | C-Aryl piperazine mdpi.com |

This table summarizes advanced synthetic methods for the preparation of functionalized piperazine derivatives.

Spectroscopic and Chromatographic Characterization Techniques for Synthetic Products

The definitive identification and purity assessment of synthesized compounds such as this compound and its analogues rely on a combination of modern analytical techniques. Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity, while chromatographic techniques are essential for separating the target compound from impurities and reaction byproducts. The following sections detail the principal characterization techniques employed for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on data from structurally similar compounds, including various phenylpiperazine and 2-amino-4-bromophenyl derivatives. nih.govrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the piperazin-2-one ring protons, and the amine protons.

Aromatic Region: The three protons on the substituted phenyl ring are expected to appear as distinct multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The proton ortho to the bromine and meta to the amino group would likely be a doublet, the proton ortho to the amino group would be a doublet of doublets, and the proton meta to the bromine would also be a doublet of doublets, with coupling constants indicating their ortho and meta relationships. For example, in the related compound 4-(4-Bromophenyl)-2-thiazolamine, the aromatic protons appear as doublets at δ 7.75 and 7.54 ppm. rsc.org

Piperazin-2-one Ring: The methylene (B1212753) protons of the piperazin-2-one ring are not chemically equivalent and would appear as two distinct multiplets. The -CH₂- group adjacent to the carbonyl (C3) and the -CH₂- group adjacent to the nitrogen attached to the phenyl ring (C5) would likely resonate at approximately δ 3.0-4.0 ppm. The proton on the amide nitrogen (N1) may appear as a broad singlet.

Amino Group: The protons of the primary amino (-NH₂) group would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., sp², sp³, carbonyl).

Aromatic Region: Six distinct signals are expected in the aromatic region (δ 100-150 ppm). The carbon atom bonded to the bromine (C-Br) would be found around δ 110-120 ppm, while the carbon bonded to the amino group (C-NH₂) would be shifted downfield.

Piperazin-2-one Ring: The carbonyl carbon (C=O) of the lactam is the most deshielded and would appear significantly downfield, typically in the range of δ 165-175 ppm. The two methylene carbons (-CH₂-) of the ring would be observed in the aliphatic region, likely between δ 40-60 ppm. For instance, in some phenylpiperazine derivatives, the piperazine ring carbons appear in the δ 45-55 ppm range. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 145 |

| C-Br (Aromatic) | - | 110 - 120 |

| C-N (Aromatic) | - | 140 - 150 |

| -NH₂ | Broad singlet | - |

| Piperazinone -CH₂- (C3) | ~3.2 - 3.6 | ~40 - 50 |

| Piperazinone -CH₂- (C5) | ~3.0 - 3.4 | ~45 - 55 |

| Piperazinone C=O | - | 165 - 175 |

| Piperazinone N-H | Broad singlet | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

N-H Stretching: The primary amine (-NH₂) and the secondary amide (-NH-) groups will exhibit stretching vibrations in the 3200-3500 cm⁻¹ region. Typically, a primary amine shows two bands (symmetric and asymmetric stretching), while the secondary amide shows one.

C=O Stretching: A strong, sharp absorption band characteristic of the lactam (cyclic amide) carbonyl group is expected in the region of 1650-1690 cm⁻¹. This is one of the most prominent peaks in the spectrum.

Aromatic C=C Stretching: Medium to weak absorptions between 1450 and 1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

C-N Stretching: The stretching vibrations for the C-N bonds of the amine and amide groups typically appear in the 1200-1350 cm⁻¹ region.

C-Br Stretching: The vibration associated with the carbon-bromine bond is expected to be found in the fingerprint region, typically between 500-650 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amine & Amide (N-H) | Stretching | 3200 - 3500 | Medium, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |

| Lactam (C=O) | Stretching | 1650 - 1690 | Strong, Sharp |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| C-N | Stretching | 1200 - 1350 | Medium |

| C-Br | Stretching | 500 - 650 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound.

For this compound (C₁₀H₁₂BrN₃O), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. u-szeged.hu

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is invaluable for analyzing reaction mixtures, assessing product purity, and identifying byproducts. The compound of interest would be separated from other components on an LC column before being introduced into the mass spectrometer for detection and identification. Studies on related bromophenylpiperazine compounds have demonstrated the utility of LC-HRMS for unambiguous structural elucidation. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂BrN₃O |

| Molecular Weight (Nominal) | 285 g/mol |

| Calculated Exact Mass ([M]⁺ for C₁₀H₁₂⁷⁹BrN₃O) | 285.0167 Da |

| Calculated Exact Mass ([M+2]⁺ for C₁₀H₁₂⁸¹BrN₃O) | 287.0147 Da |

| Key Fragmentation Pathways (Predicted) | Loss of CO, cleavage of piperazinone ring, loss of Br |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine the precise arrangement of atoms, bond lengths, and bond angles.

While a crystal structure for this compound is not publicly available, data from analogous structures, such as 4-phenylpiperazin-1-ium salts, can provide insights into expected structural features. nih.gov It is anticipated that the six-membered piperazin-2-one ring would adopt a distorted chair or boat conformation to minimize steric strain. The analysis would also reveal the dihedral angle between the plane of the piperazinone ring and the phenyl ring.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing. The presence of the amino (-NH₂) and amide (-NH-) groups provides sites for hydrogen bonding, which would likely play a significant role in forming a stable, three-dimensional crystalline lattice. mdpi.com

Structure Activity Relationship Sar Analysis of 4 2 Amino 4 Bromophenyl Piperazin 2 One Derivatives

Identification of Key Pharmacophoric Features for Biological Activity

There is no available data to define the essential structural motifs of 4-(2-Amino-4-bromophenyl)piperazin-2-one derivatives that are critical for any specific biological activity. Pharmacophore models, which are crucial for understanding drug-receptor interactions and for the design of new, more potent analogs, have not been published for this compound series. Such models would typically identify key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features necessary for activity.

Role of the Bromine Atom in Modulating Biological Response

While halogen atoms, including bromine, are often incorporated into drug candidates to modulate properties such as metabolic stability, lipophilicity, and binding affinity, the specific contribution of the bromine atom in the 4-position of the phenyl ring of this particular compound is not documented. There are no comparative studies with non-brominated analogs or analogs with other halogens that would elucidate the role of this specific substitution in any observed biological effect.

Conformational Requirements and Stereochemical Considerations for Activity

The three-dimensional structure of a molecule is critical for its interaction with biological targets. However, there are no published conformational analyses or studies on the stereochemical aspects of this compound derivatives. Research into the preferred spatial arrangement of the different parts of the molecule or the differential activity of potential stereoisomers has not been reported.

Computational Chemistry and Molecular Modeling Applications

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. For analogs of 4-(2-Amino-4-bromophenyl)piperazin-2-one, DFT calculations provide insights into how the interplay of the electron-donating amino group and the electron-withdrawing bromo substituent influences the molecule's properties.

DFT studies on related aminophenyl and bromophenyl compounds, such as N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, have been used to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and charge transfer capabilities. nih.gov For instance, a smaller HOMO-LUMO gap generally indicates higher reactivity.

In a hypothetical DFT study of this compound, the HOMO would likely be localized on the electron-rich aminophenyl ring, while the LUMO might be distributed across the piperazinone moiety and the bromophenyl ring. This distribution would suggest that the aminophenyl portion is the primary site for electrophilic attack, while the other parts of the molecule are more susceptible to nucleophilic attack.

Quantum chemical descriptors, which can be calculated using DFT, are valuable in understanding the reactivity and stability of molecules. These descriptors for analogous piperazine (B1678402) sulfonamide derivatives are often computed using the B3LYP functional with a 6-311++G(d,p) basis set. bohrium.com

Table 1: Hypothetical DFT-Calculated Properties for Aromatic Amine Derivatives

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to a protein's active site. For derivatives of this compound, docking studies can elucidate potential biological targets and the key interactions driving binding affinity.

In studies of arylpiperazine derivatives, molecular docking has been successfully used to predict their binding to various receptors. For example, novel phenylpiperazine derivatives of 1,2-benzothiazine have been docked into the DNA-topoisomerase II complex to elucidate their potential anticancer activity. nih.gov These studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking in the ligand-receptor complex.

Table 2: Illustrative Molecular Docking Results for Piperazine Derivatives Against a Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Analog A | -8.5 | ASP123, LYS45 | Hydrogen Bond |

| Analog B | -7.9 | PHE121, LEU78 | Hydrophobic, π-π Stacking |

| Analog C | -9.2 | ASP123, PHE121 | Hydrogen Bond, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

For piperazine derivatives, 2D and 3D-QSAR models have been developed to predict their antidepressant activities. nih.gov These models use a variety of molecular descriptors, including electronic (e.g., HOMO energy), steric (e.g., molecular volume), and topological descriptors, to build a correlation with biological activity. nih.gov For instance, a statistically significant 2D-QSAR model for aryl alkanol piperazine derivatives showed that descriptors like dipole moment and the number of nitrogen atoms are crucial for their activity. nih.gov

A QSAR study of this compound and its analogs would involve calculating a wide range of descriptors and then using statistical methods, such as multiple linear regression or partial least squares, to build a model that correlates these descriptors with a measured biological activity. Such a model could reveal that the presence of the bromo group at the para position and the amino group at the ortho position are critical for a specific biological effect.

Table 3: Common Descriptors Used in QSAR Models for Piperazine Analogs

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |

| Steric | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching of the molecular skeleton |

| Hydrophobic | LogP | Lipophilicity of the molecule |

Dynamics Simulations for Conformational Analysis and Binding Energetics

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the energetics of binding.

MD simulations have been employed to study the behavior of piperazine-based compounds in various environments. For example, simulations have been used to investigate the absorption of CO2 in aqueous piperazine solutions, revealing the importance of different piperazine species in the absorption process. nih.gov In the context of drug design, MD simulations can be used to refine the results of molecular docking studies. By simulating the ligand-protein complex in a solvent environment, one can assess the stability of the predicted binding pose and calculate the binding free energy more accurately.

An MD simulation of this compound bound to a protein target would reveal the flexibility of the piperazinone ring and the rotational freedom of the phenyl groups. It would also allow for the calculation of the binding free energy, which provides a more rigorous prediction of the binding affinity than docking scores alone. These simulations can also identify key water molecules that may mediate the interaction between the ligand and the protein. youtube.com

Analysis of Non-Covalent Interactions in Supramolecular Assemblies

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-stacking, play a crucial role in determining the three-dimensional structure of molecules in the solid state and in molecular recognition processes. The analysis of these interactions is essential for understanding the supramolecular chemistry of a compound.

The presence of a bromine atom in this compound makes it a candidate for forming halogen bonds. Studies on other bromophenyl-containing compounds have shown that Br···Br and other halogen interactions can be significant in stabilizing crystal structures. researchgate.netresearchgate.net Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular interactions in crystals. For 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, Hirshfeld analysis revealed that H···H, C···H, N···H, and Br···H interactions are the most significant contributors to the crystal packing. nih.gov

A computational analysis of the supramolecular assembly of this compound would likely reveal a complex network of non-covalent interactions. The amino group could form N-H···O hydrogen bonds with the carbonyl group of an adjacent molecule. The aromatic rings could participate in π-π stacking interactions, and the bromine atom could form halogen bonds with other electronegative atoms. These interactions would collectively determine the crystal packing and physical properties of the compound.

Future Perspectives and Drug Discovery Implications

Design and Synthesis of Novel Analogues for Lead Optimization

In a typical drug discovery pipeline, once a "hit" compound like 4-(2-Amino-4-bromophenyl)piperazin-2-one is identified, the next crucial step is lead optimization. This involves the systematic design and synthesis of analogues to improve its potency, selectivity, and pharmacokinetic properties. For this specific molecule, medicinal chemists would likely explore modifications at several key positions.

Table 1: Potential Sites for Analogue Synthesis

| Position of Modification | Potential Chemical Changes | Rationale |

| Amino Group (-NH2) | Acylation, alkylation, sulfonylation | To explore the impact on target binding and metabolic stability. |

| Bromo Group (-Br) | Replacement with other halogens (Cl, F), small alkyl groups, or hydrogen bonding moieties. | To probe the role of this substituent in target interaction and to modulate electronic properties. |

| Piperazin-2-one (B30754) Ring | N-alkylation or N-arylation at the unsubstituted nitrogen, modification of the carbonyl group. | To alter solubility, cell permeability, and potential interactions with the biological target. |

The synthesis of these new analogues would likely involve multi-step reaction sequences, potentially starting from commercially available substituted anilines and piperazine (B1678402) derivatives. Techniques such as cross-coupling reactions could be employed to introduce diversity at the bromophenyl moiety.

Development of Advanced Screening Assays for Target Validation

The development of robust and high-throughput screening assays is fundamental to understanding the biological activity of a new compound and its analogues. The nature of the assay would depend entirely on the yet-to-be-identified biological target of this compound.

Table 2: Hypothetical Screening Assays

| Assay Type | Purpose | Example |

| Biochemical Assays | To determine direct interaction with a purified target protein (e.g., an enzyme or receptor). | Enzyme-linked immunosorbent assay (ELISA), fluorescence resonance energy transfer (FRET) assays. |

| Cell-Based Assays | To assess the effect of the compound on cellular pathways in a more biologically relevant context. | Reporter gene assays, cell viability assays, high-content imaging. |

| Target Deconvolution Assays | To identify the specific molecular target of an active compound. | Affinity chromatography, chemical proteomics. |

Once a primary assay is established, a screening campaign of the synthesized analogues would be initiated to establish a structure-activity relationship (SAR). The SAR data would then guide the next round of analogue design in an iterative process to identify a lead candidate with the desired biological profile.

Translational Research Opportunities for Therapeutic Development

Should a lead candidate emerge from the optimization of the this compound scaffold, translational research would be initiated to bridge the gap between preclinical findings and clinical application. This would involve a series of studies to evaluate the compound's potential as a therapeutic agent.

Key stages of translational research would include:

In vivo Efficacy Studies: Testing the lead compound in animal models of the disease for which it is being developed.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Evaluating how the drug is absorbed, distributed, metabolized, and excreted by the body, and how it affects its biological target in a living organism.

Toxicology Studies: Assessing the safety profile of the compound in preclinical models to identify any potential adverse effects.

If the compound demonstrates a promising efficacy and safety profile in these studies, it could then be considered for an Investigational New Drug (IND) application to regulatory authorities, paving the way for human clinical trials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Amino-4-bromophenyl)piperazin-2-one, and how can intermediates be characterized?

- Methodology :

- Synthetic Optimization : Use brominated aromatic precursors (e.g., 4-bromo-2-nitroaniline) as starting materials. Catalytic hydrogenation or metal-mediated coupling (e.g., Suzuki-Miyaura) can introduce the piperazin-2-one moiety .

- Intermediate Characterization : Employ - and -NMR to confirm regioselectivity of bromine substitution. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., amine, ketone).

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodology :

- Data Collection : Use single-crystal XRD with Mo-Kα radiation. SHELXL ( ) refines structures by least-squares minimization, addressing disorder in the bromophenyl or piperazinone moieties.

- Validation : ORTEP-3 ( ) visualizes thermal ellipsoids and torsional angles, confirming planar deviations in the aromatic ring or piperazinone puckering.

Q. What safety protocols are critical for handling this compound?

- Guidelines :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (refer to SDS templates in ).

- First Aid : Immediate flushing with water for skin/eye contact; consult poison control for ingestion ().

Advanced Research Questions

Q. How do conformational dynamics of the piperazin-2-one ring influence ligand-receptor interactions?

- Methodology :

- Conformational Analysis : Apply Cremer-Pople puckering coordinates ( ) to quantify ring non-planarity via DFT calculations (e.g., Gaussian 16). Compare with XRD-derived torsional angles ( ).

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., MDM2), correlating ring puckering with binding affinity (e.g., as seen in Nutlin-3 analogs, ).

Q. What contradictions arise between crystallographic data and computational models for this compound?

- Resolution Strategy :

- Data Reconciliation : Compare XRD bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions.

- Energy Landscapes : Perform conformational searches (e.g., MacroModel) to identify low-energy states not captured in static XRD structures.

Q. How does the bromine substituent impact the compound’s bioactivity in cancer models?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., 4-chloro or 4-fluoro derivatives) and compare IC values in p53-MDM2 binding assays ().

- Mechanistic Insight : Use surface plasmon resonance (SPR) to quantify MDM2 binding kinetics. Bromine’s electronegativity may enhance halogen bonding, as seen in Nutlin-3 derivatives ( ).

Q. What analytical techniques differentiate polymorphic forms of this compound?

- Methodology :

- Thermal Analysis : DSC/TGA identifies melting points and stability of polymorphs.

- Vibrational Spectroscopy : Raman or IR spectra detect lattice vibrations unique to each polymorph.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.